

The Crucial Connecting Element: A Comparative Review of PROTAC Linker Performance

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Compound of Interest

Compound Name: Acid-C1-PEG5-Boc

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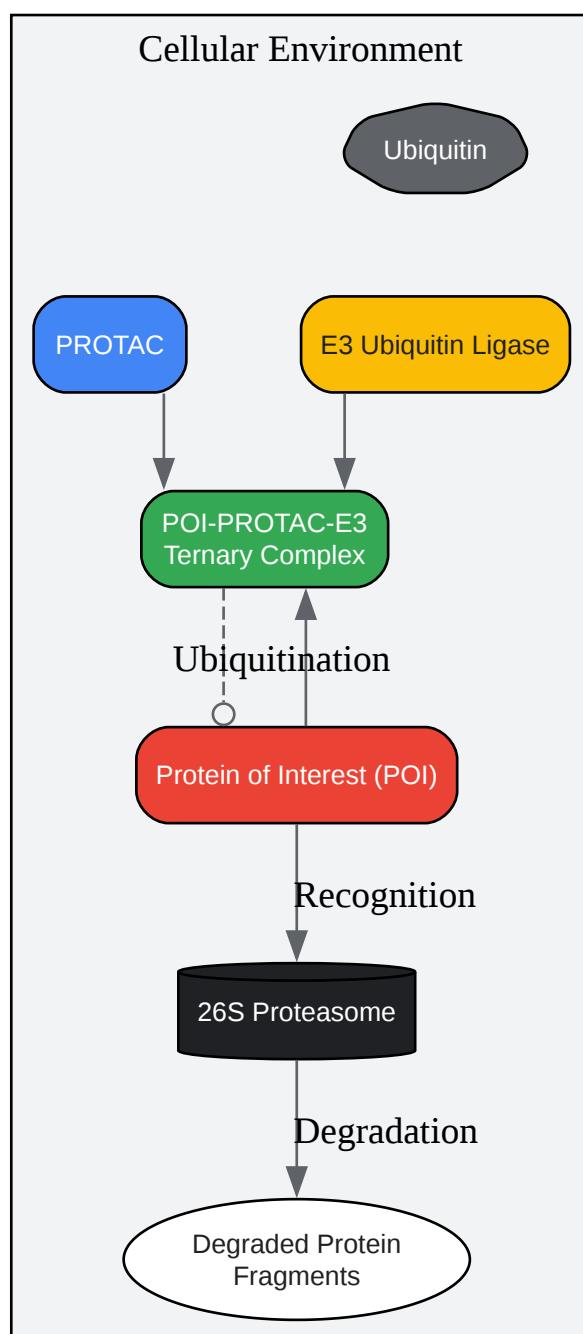
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to induce targeted protein degradation, are composed of three key elements: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While significant attention has been given to the warhead and E3 ligase ligand, the linker is emerging as a critical determinant of PROTAC efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTAC linker performance, supported by experimental data, to inform the design of next-generation protein degraders.

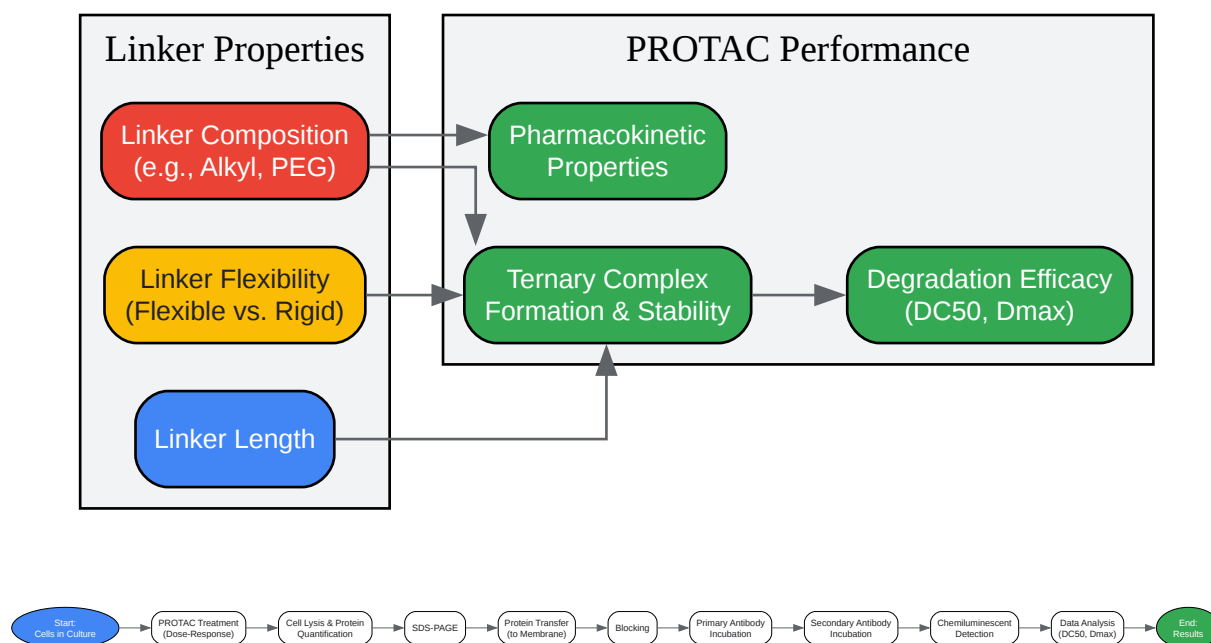
The linker is not a mere passive spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.^[1] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target and its subsequent degradation.^[1] Conversely, a suboptimal linker can result in steric hindrance, unproductive ternary complex conformations, or instability, thereby diminishing degradation efficiency.^{[2][3]}

The PROTAC Mechanism of Action: A Symphony of Interactions

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. Poly-ubiquitination marks the protein for

recognition and degradation by the 26S proteasome, thus eliminating it from the cell.^[2] The linker's length, composition, and attachment points are all critical parameters that govern the geometry and stability of the ternary complex, and by extension, the efficiency of this process.





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